Lenalidomide-CO-PEG3-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-CO-PEG3-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a chloride group enhances its solubility and stability, making it a valuable tool in targeted protein degradation research .
準備方法
The synthesis of Lenalidomide-CO-PEG3-Cl involves several key steps:
Cyclization: The brominated intermediate is then cyclized with 3-aminopiperidinedione to form the lenalidomide nitro precursor.
PEGylation: The precursor is further reacted with a PEG linker to introduce the polyethylene glycol chain.
Chlorination: Finally, the compound is chlorinated to yield this compound.
化学反応の分析
Lenalidomide-CO-PEG3-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like iron powder and ammonium chloride.
Substitution: The chloride group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Lenalidomide-CO-PEG3-Cl has a wide range of scientific research applications:
作用機序
Lenalidomide-CO-PEG3-Cl exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3 . The degradation of these proteins disrupts key signaling pathways, resulting in the inhibition of cancer cell growth and survival .
類似化合物との比較
Lenalidomide-CO-PEG3-Cl is unique compared to other similar compounds due to its specific modifications:
Thalidomide: An earlier immunomodulatory drug with similar anti-cancer properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency but different target specificity.
CC-122 and CC-220: Newer thalidomide analogs designed for better clinical efficacy and reduced side effects.
These compounds share a common mechanism of action but differ in their specific targets, potency, and safety profiles, making this compound a valuable addition to the arsenal of targeted cancer therapies.
特性
分子式 |
C22H28ClN3O7 |
---|---|
分子量 |
481.9 g/mol |
IUPAC名 |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H28ClN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29) |
InChIキー |
SVKIYFTYBVWNHV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。